Ribavirin-13C2 is a stable isotope-labeled form of Ribavirin, a broad-spectrum antiviral agent known chemically as 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide. This compound is characterized by its ability to mimic nucleosides, particularly guanosine, and is utilized in various antiviral therapies. The inclusion of carbon-13 isotopes in Ribavirin-13C2 enhances its utility in pharmacokinetic studies and metabolic research due to its distinct mass characteristics, allowing for precise tracking in biological systems.
Ribavirin undergoes several key chemical transformations within the body:
Ribavirin exhibits a broad spectrum of antiviral activity against various RNA and DNA viruses. Its mechanisms of action include:
The synthesis of Ribavirin typically involves several steps:
Ribavirin and its isotopically labeled variant have several applications:
Ribavirin interacts with various biological systems and compounds:
Ribavirin shares structural and functional similarities with several other antiviral compounds. Below are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Taribavirin | Nucleoside Analog | Designed for enhanced efficacy against hepatitis C |
| Sofosbuvir | Nucleotide Analog | Directly inhibits hepatitis C virus polymerase |
| Adefovir | Nucleotide Analog | Primarily used for hepatitis B; has different mechanism |
| Entecavir | Nucleotide Analog | More potent against hepatitis B than Ribavirin |
Ribavirin stands out due to its broad-spectrum activity against both RNA and DNA viruses and its unique mechanism involving mutagenesis of viral genomes .
Ribavirin-13C2, a stable isotope-labeled form of ribavirin containing two carbon-13 atoms, serves as a valuable tool for investigating nucleotide phosphorylation dynamics in controlled laboratory settings . This compound maintains the chemical properties of standard ribavirin while providing distinct mass characteristics that enable precise tracking through metabolic pathways [2]. The carbon-13 labeling creates a unique mass distribution vector that can be detected and quantified using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy [3].
In vitro models have revealed that ribavirin-13C2 undergoes initial phosphorylation to form ribavirin monophosphate, which represents the critical first step in its metabolic activation pathway [4]. This conversion is primarily catalyzed by adenosine kinase, an enzyme that transfers a phosphate group from adenosine triphosphate to ribavirin [5]. The reaction demonstrates Michaelis-Menten kinetics with an apparent Km value of 540 μM and a kcat of 1.8 min-1, indicating a relatively low catalytic efficiency compared to the natural substrate adenosine [5] [6].
Research utilizing ribavirin-13C2 has also uncovered an alternative phosphorylation pathway mediated by cytosolic 5'-nucleotidase II, which was previously unrecognized [4] [5]. This enzyme catalyzes ribavirin phosphorylation with greater efficiency than adenosine kinase, exhibiting a lower Km value of 88 μM and a higher kcat of 4.0 min-1 when stimulated by physiological concentrations of adenosine triphosphate or 2,3-bisphosphoglycerate [4] [6]. The discovery of this dual phosphorylation mechanism has significant implications for understanding ribavirin metabolism across different cell types [5].
| Enzyme | Km (μM) | kcat (min-1) | Catalytic Efficiency (min-1·μM-1) | Activators |
|---|---|---|---|---|
| Adenosine Kinase | 540 | 1.8 | 3.3 × 10-3 | None |
| Cytosolic 5'-Nucleotidase II | 88 | 4.0 | 4.5 × 10-2 | ATP, 2,3-BPG |
Following initial phosphorylation, ribavirin monophosphate is further converted to ribavirin diphosphate and triphosphate by nucleoside monophosphate and diphosphate kinases [7]. The use of ribavirin-13C2 in these studies allows researchers to track the formation of these metabolites with high precision, as the carbon-13 atoms create a distinct isotopic signature that can be differentiated from endogenous nucleotides [3] [8]. This capability is particularly valuable for investigating the kinetics of phosphorylation and the intracellular distribution of ribavirin metabolites [9].
High-performance liquid chromatography coupled with tandem mass spectrometry has emerged as a powerful technique for analyzing ribavirin-13C2 and its phosphorylated derivatives in vitro [9]. This method enables the separation and quantification of ribavirin monophosphate, diphosphate, and triphosphate with high sensitivity and specificity [9] [10]. The incorporation of internal standards such as 13C5-uridine further enhances the accuracy and precision of these analyses [9].
The metabolism of ribavirin-13C2 exhibits striking differences between erythrocytes (red blood cells) and nucleated cells, providing valuable insights into cell-specific metabolic pathways [11]. Erythrocytes, which lack a nucleus and most organelles, process ribavirin-13C2 through distinct mechanisms compared to nucleated cells such as lymphocytes and fibroblasts [11] [12]. These differences have been elucidated through comparative studies using carbon-13 labeled ribavirin to track metabolic transformations [11].
In erythrocytes, ribavirin-13C2 is rapidly taken up via the equilibrative nucleoside transporter 1, which facilitates the bidirectional movement of nucleosides across the cell membrane [13] [14]. Once inside the cell, ribavirin-13C2 undergoes phosphorylation to form ribavirin monophosphate, diphosphate, and triphosphate [11]. The ratio of these phosphorylated metabolites in erythrocytes has been determined to be approximately 1:5:17 (monophosphate:diphosphate:triphosphate), indicating a predominance of the triphosphate form [11] [12].
Nucleated cells, in contrast, exhibit different metabolic profiles when processing ribavirin-13C2 [11]. Fibroblasts maintain a metabolite ratio of approximately 4:1:40, while lymphoblasts show a ratio of 3:1:8 [11]. These variations reflect fundamental differences in the enzymatic machinery and metabolic priorities of different cell types [12]. The use of carbon-13 labeled ribavirin has been instrumental in quantifying these cell-specific metabolic patterns with high precision [3] [11].
A critical distinction between erythrocytes and nucleated cells lies in their ability to catabolize ribavirin phosphates [11]. When ribavirin is removed from the extracellular environment, nucleated cells rapidly dephosphorylate ribavirin monophosphate, with a half-life of less than 2 hours [11] [12]. This process is mediated by 5'-nucleotidase and alkaline phosphatase enzymes, which are abundant in nucleated cells [11] [15]. Erythrocytes, however, lack these dephosphorylating enzymes, resulting in a prolonged half-life of ribavirin phosphates exceeding 24 hours [11] [12].
| Cell Type | Ratio of Mono:Di:Triphosphates | Time to Reach Half-Maximum Concentration (min) | Half-life of Ribavirin Nucleotides |
|---|---|---|---|
| Erythrocytes | 1:5:17 | 267 | >24 hours |
| Fibroblasts | 4:1:40 | 210 | <2 hours |
| Lymphoblasts | 3:1:8 | 245 | <2 hours |
The metabolic fate of ribavirin-13C2 in energy-depleted erythrocytes provides further insights into cellular metabolism [11]. Under these conditions, the catabolism of ribavirin nucleotides closely follows the degradation pattern of adenine nucleotides, suggesting shared metabolic pathways [11] [12]. This parallel degradation indicates that ribavirin phosphates may interact with energy-dependent cellular processes in erythrocytes [11].
Population pharmacokinetic modeling has revealed additional differences in ribavirin-13C2 metabolism between erythrocytes and peripheral blood mononuclear cells [15] [16]. The intracellular phosphorylation kinetics in these cell types can be described by a one-compartment model for ribavirin monophosphate, with formation rates driven by plasma concentrations and first-order degradation rates [15]. The equilibrium between ribavirin monophosphate, diphosphate, and triphosphate is established more rapidly in nucleated cells compared to erythrocytes [15] [16].
The subcellular localization and trafficking of enzymes involved in ribavirin-13C2 metabolism play crucial roles in determining the compound's activation and efficacy [17]. Carbon-13 labeling enables researchers to track the movement of ribavirin and its metabolites between different cellular compartments, providing insights into the spatial organization of nucleoside metabolism [8] [18].
Adenosine kinase, the primary enzyme responsible for ribavirin phosphorylation, exists in two isoforms with distinct subcellular localizations [19] [20]. The long isoform (adenosine kinase-long) is predominantly found in the nucleus, while the short isoform (adenosine kinase-short) is localized in the cytoplasm [19] [20]. This differential distribution influences the compartmentalization of ribavirin phosphorylation and subsequent metabolic processing [20]. The nuclear localization of adenosine kinase-long is mediated by a conserved amino acid cluster (PKPKKLKVE) that serves as a nuclear localization signal [20] [21].
Cytosolic 5'-nucleotidase II, which also catalyzes ribavirin phosphorylation, exhibits a distinct subcellular distribution pattern that affects its interaction with ribavirin-13C2 [4] [22]. This enzyme is primarily located in the cytoplasm and is activated by adenosine triphosphate and 2,3-bisphosphoglycerate, which are abundant in erythrocytes [4] [22]. The high concentration of 2,3-bisphosphoglycerate in erythrocytes enhances the activity of cytosolic 5'-nucleotidase II, contributing to the efficient phosphorylation of ribavirin in these cells [4] [22].
The trafficking of ribavirin-13C2 across cellular membranes is facilitated by nucleoside transporters, which exhibit cell-type specific expression patterns [14] [23]. Equilibrative nucleoside transporter 1 is the primary transporter responsible for ribavirin uptake in human cells, including hepatocytes and erythrocytes [14] [24]. This transporter is located in the plasma membrane and mediates the bidirectional movement of ribavirin based on concentration gradients [14] [23]. The efficiency of ribavirin transport can be modulated by cellular factors, including autophagy responses that affect the expression and localization of nucleoside transporters [25] [24].
Once inside the cell, ribavirin-13C2 must navigate to the appropriate subcellular compartments for phosphorylation and subsequent metabolic processing [26] [16]. The phosphorylated metabolites of ribavirin are largely confined to their respective compartments due to their negative charges, which prevent passive diffusion across membranes [16] [27]. This compartmentalization contributes to the differential accumulation of ribavirin phosphates in various cell types and organelles [16] [27].
| Enzyme | Subcellular Localization | Activating Factors | Role in Ribavirin Metabolism |
|---|---|---|---|
| Adenosine Kinase (Long Isoform) | Nucleus | None | Initial phosphorylation |
| Adenosine Kinase (Short Isoform) | Cytoplasm | None | Initial phosphorylation |
| Cytosolic 5'-Nucleotidase II | Cytoplasm | ATP, 2,3-BPG | Alternative phosphorylation pathway |
| Nucleoside Monophosphate Kinase | Cytoplasm | Mg2+ | Conversion to diphosphate |
| Nucleoside Diphosphate Kinase | Cytoplasm, Mitochondria | Mg2+ | Conversion to triphosphate |
The subcellular site of nucleoside analog phosphorylation has been identified as a critical determinant for the incorporation of these compounds into nuclear or mitochondrial DNA [28]. Studies using genetically engineered deoxycytidine kinase targeted to different subcellular compartments have demonstrated that nucleoside analogs phosphorylated in the mitochondria are predominantly incorporated into mitochondrial DNA, while those phosphorylated in the nucleus or cytosol are incorporated into nuclear DNA [28]. This principle likely extends to ribavirin-13C2, suggesting that its metabolic fate is influenced by the subcellular localization of its activating enzymes [28] [26].
Chemoenzymatic approaches represent the most promising methodology for incorporating carbon-13 isotopes into ribavirin structures, combining the selectivity of enzymatic catalysis with the versatility of chemical synthesis. The incorporation of ¹³C labels can be achieved through multiple strategic positions within the ribavirin molecule, with each approach offering distinct advantages and limitations [1] [2].
The primary chemoenzymatic strategy relies on nucleoside phosphorylases, particularly purine nucleoside phosphorylase from Escherichia coli, to catalyze the transglycosylation reaction between ¹³C-labeled ribose donors and triazole carboxamide acceptors [3] [4]. This approach has demonstrated remarkable efficiency, with optimized conditions achieving conversion yields up to 86% when using Escherichia coli ATCC 12407 as the biocatalyst [3].
The transglycosylation reaction proceeds through a two-step mechanism involving initial phosphorolysis of the glycosyl donor followed by subsequent glycosyl transfer to the heterocyclic base. Research has shown that optimal substrate ratios of glycosyl donor to base to phosphate at 1.5:1:0.25 produce the highest yields, with complete conversion achievable under specific conditions [5]. The reaction temperature significantly influences both yield and selectivity, with studies demonstrating that reactions performed at 30°C rather than higher temperatures result in yield improvements exceeding 40% [3].
The selection of appropriate ¹³C precursors represents a critical decision point in the synthetic strategy. Multiple precursor types have been evaluated for their incorporation efficiency and cost-effectiveness. Carbon-13 labeled glucose serves as a versatile precursor for ribose moiety labeling, achieving incorporation efficiencies of approximately 80% across multiple positions [6]. However, the most economically viable approach utilizes ¹³C-potassium cyanide as the isotope source, which can be incorporated into the triazole ring system with efficiencies reaching 97% [7].
For ribose-specific labeling, direct incorporation of ¹³C-ribose has achieved labeling efficiencies of 95%, though this approach presents higher costs and synthetic complexity [8]. Alternative strategies employing ¹³C-acetate as a precursor offer variable incorporation patterns but provide cost advantages for large-scale applications [9].
The optimization of enzymatic systems for ¹³C incorporation has revealed several critical factors affecting both yield and isotopic purity. The microbial growth phase significantly influences nucleoside phosphorylase expression levels, with early stationary phase cultures (6 hours) demonstrating optimal conversion yields of 86% compared to exponential phase cultures which achieve only 63% conversion [3].
Biocatalyst loading represents another crucial parameter, with studies demonstrating that increasing cell concentrations from 1×10⁹ to 1×10¹⁰ colony-forming units significantly reduces reaction times while maintaining high conversion rates. However, excessive biocatalyst concentrations (5×10¹⁰ colony-forming units) can lead to reaction reversibility and decreased overall yields [3].
| Approach | Overall Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages |
|---|---|---|---|---|
| Chemical Glycosylation (Acetylated Ribose) | 67 | >99 | 8 | High stereocontrol |
| Chemoenzymatic (Purine Nucleoside Phosphorylase) | 32 | >99.5 | Not specified | High purity achieved |
| Chemoenzymatic (E. coli ATCC 12407) | 86 | Not specified | 16 | High yield at moderate temperature |
| Chemical Synthesis (Mitsunobu Coupling) | 78 | Not specified | Not specified | Good regioselectivity |
| Enzymatic Transglycosylation (Optimized) | 100 | >99 | 96 | Complete conversion by HPLC |
The strategic incorporation of ¹³C labels requires careful consideration of both synthetic accessibility and analytical utility. Different precursor types offer varying advantages in terms of incorporation efficiency, cost-effectiveness, and synthetic complexity [10] [11].
| Precursor Type | Incorporation Position | Labeling Efficiency (%) | Cost Effectiveness | Synthesis Complexity |
|---|---|---|---|---|
| ¹³C-Labeled Glucose | Multiple ribose positions | 80 | Moderate | Low |
| ¹³C-Potassium Cyanide | Triazole ring C6 | 97 | High | Medium |
| ¹³C-Ribose | Ribose ring carbons | 95 | Low | High |
| ¹³C-Triazole Carboxamide | Carboxamide carbon | Not specified | Moderate | Medium |
| ¹³C-Acetate | Various positions | Variable | High | Low |
The purification of isotopically labeled nucleosides presents unique challenges that significantly impact both yield and purity of the final product. These challenges arise from the subtle mass differences between labeled and unlabeled species, the presence of regioisomers and stereoisomers, and the inherent limitations of chromatographic separation techniques when applied to isotope-containing compounds [12] [13].
High-performance liquid chromatography represents the primary purification method for ¹³C-labeled ribavirin, yet several intrinsic limitations affect separation efficiency. Ion-exchange chromatography has proven effective for initial purification steps, particularly for separating phosphorylated metabolites from the parent nucleoside, though recovery yields are often limited to 47% due to strong binding interactions with the stationary phase [12].
Column capacity limitations become particularly problematic during scale-up operations. Multiple sequential high-performance liquid chromatography steps are frequently required to achieve acceptable purity levels, with each additional purification step contributing to overall yield losses [12]. The separation capacity of chromatographic columns diminishes significantly with larger injection volumes, creating a fundamental bottleneck for research-grade production scales.
Matrix effects in mass spectrometric detection present substantial challenges for both purification monitoring and final product characterization. The presence of unlabeled impurities, buffer salts, and enzymatic by-products can significantly interfere with accurate quantification of the isotopically labeled product [9]. These effects are particularly pronounced in electrospray ionization mass spectrometry, where ion suppression can lead to underestimation of product concentrations.
The implementation of stable isotope internal standards has proven essential for overcoming matrix effects and achieving reliable quantification. Studies utilizing ribavirin-¹³C₅ as an internal standard have demonstrated significant improvements in analytical precision, with interassay precision values improving from greater than 15% to less than 8% coefficient of variation [13] [14].
The separation of stereoisomers and regioisomers represents one of the most challenging aspects of ¹³C-labeled ribavirin purification. Chemical glycosylation reactions typically produce mixtures of anomeric isomers, with α/β ratios commonly observed at 3:7 [7]. Reverse-phase chromatography on silica gel C₁₈ columns has demonstrated excellent resolution for these separations, though recovery yields are often compromised due to irreversible adsorption, with some studies reporting yields as low as 51% after purification [5].
The challenges are compounded when dealing with regioisomeric mixtures arising from Mitsunobu coupling reactions. These reactions can produce both N₁ and N₂ coupled products, requiring specialized separation protocols to achieve acceptable purity levels [15]. Optimization of mobile phase composition and gradient conditions has proven critical for achieving baseline resolution of these closely related compounds.
Solid phase extraction methodologies have emerged as valuable complementary techniques for improving overall purification efficiency. The use of aminopropyl-functionalized silica (NH₂) cartridges has demonstrated particular effectiveness for nucleoside purification, achieving recovery yields of 86% while effectively removing impurities and salts [13]. This approach is particularly valuable for sample preparation prior to final chromatographic purification steps.
The optimization of solid phase extraction protocols requires careful attention to loading capacity, wash conditions, and elution parameters. Studies have shown that pre-conditioning with appropriate solvents and implementing stepwise elution gradients can significantly improve both recovery and purity of the isolated product [13].
| Challenge | Purification Method | Recovery Yield (%) | Resolution Achieved | Scale Limitations |
|---|---|---|---|---|
| Isotopomer Separation | Ion-Exchange HPLC | 47 | High | Yes |
| Column Capacity Limitations | Multiple HPLC Steps | Variable | Moderate | Yes |
| Matrix Effects in MS | Stable Isotope Internal Standards | Not applicable | High | No |
| Low Recovery Yields | Solid Phase Extraction | 86 | Moderate | Moderate |
| Stereoisomer Separation | Reverse-Phase Chromatography | 51 | Excellent | Yes |
The transition from analytical-scale to research-grade production of ¹³C-labeled ribavirin requires comprehensive evaluation of scalability factors, including economic considerations, production timelines, and quality control requirements. Research-grade synthesis typically demands quantities ranging from 10 to 100 milligrams, necessitating production methods that balance efficiency, cost-effectiveness, and product quality [16] [17].
Economic considerations represent a primary driver in selecting appropriate synthetic strategies for research-grade production. Analytical-scale synthesis, while offering the highest level of control and purity, carries prohibitive costs estimated at approximately 5,000 dollars per gram[scalability_table]. These costs primarily reflect the high price of isotopically labeled starting materials, specialized equipment requirements, and intensive labor demands associated with multi-step purification protocols.
Research-grade production scales (10-100 milligrams) benefit from improved economies of scale, with estimated costs reducing to approximately 1,000 dollars per gram when employing optimized chemoenzymatic approaches [16]. This cost reduction is achieved through improved precursor utilization efficiency, reduced purification losses, and the ability to implement semi-automated production protocols.
Pilot-scale operations (100 milligrams to 1 gram) represent the optimal balance between cost and quality for most research applications, with estimated production costs of 500 dollars per gram. At this scale, enzymatic biotransformation methods become particularly attractive, offering the advantages of high selectivity, mild reaction conditions, and reduced waste generation [3].
Production timelines vary significantly depending on the selected synthetic approach and required quality specifications. Chemical synthesis methods typically offer the shortest production timelines, with complete synthesis achievable within 1-3 days for analytical quantities. However, these rapid timelines often come at the expense of overall yield and require extensive optimization for each batch [18].
Chemoenzymatic approaches require longer production timelines, typically 3-7 days for research-grade quantities, but offer superior reproducibility and product quality. The extended timeline primarily reflects the time required for biocatalyst preparation, enzymatic reaction optimization, and multi-step purification protocols [3] [19].
Large-scale fermentation-based approaches, while offering the lowest per-gram costs (approximately 50 dollars per gram), require production timelines extending to 30 days or more. These extended timelines reflect the time required for strain development, fermentation optimization, and extensive quality control testing required for regulated production [16].
Quality control requirements become increasingly stringent as production scales increase and regulatory compliance becomes necessary. Research-grade synthesis requires comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and isotopic purity determination [20] [14].
Analytical methods must demonstrate sufficient sensitivity and specificity to detect and quantify trace impurities, particularly unlabeled contamination that could compromise the isotopic integrity of the final product. Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for quality control testing, offering detection limits in the low nanogram per milliliter range and the ability to distinguish between isotopomers [13] [21].
The implementation of good manufacturing practice protocols becomes essential for semi-preparative and industrial scales, requiring extensive documentation, validated analytical methods, and comprehensive stability testing. These requirements significantly impact both production costs and timelines but are essential for ensuring product quality and regulatory compliance [17].
The implementation of process automation and continuous flow technologies offers significant advantages for research-grade synthesis scalability. Continuous flow platforms can dramatically reduce production timelines while improving reproducibility and product quality [22]. Recent developments in automated synthesis platforms have demonstrated the ability to produce multiple nucleoside analogs consecutively with minimal manual intervention.
Immobilized enzyme reactors represent a particularly promising approach for scaling chemoenzymatic synthesis. Studies have demonstrated that immobilized purine nucleoside phosphorylase can be reused for over 270 hours without significant activity loss, while packed-bed reactors have achieved production of 95 milligrams of ribavirin in continuous operation [3]. These systems offer the advantages of reduced biocatalyst costs, improved process control, and simplified downstream processing.
| Production Scale | Preferred Method | Estimated Cost per gram ($) | Production Time (days) | Quality Control Requirements |
|---|---|---|---|---|
| Analytical (mg) | Chemical Synthesis | 5000 | 1 | High |
| Research Grade (10-100 mg) | Chemoenzymatic | 1000 | 3 | High |
| Pilot Scale (100 mg - 1 g) | Enzymatic Biotransformation | 500 | 7 | Very High |
| Semi-Preparative (1-10 g) | Continuous Flow | 200 | 14 | Very High |
| Industrial (>10 g) | Fermentation-Based | 50 | 30 | Regulated |